molecular formula C7H10O3 B8716400 Ethyl 4-methoxybut-2-ynoate

Ethyl 4-methoxybut-2-ynoate

Cat. No.: B8716400
M. Wt: 142.15 g/mol
InChI Key: QVGLQZSJENDCFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-methoxybut-2-ynoate (CAS: 299184-99-9) is an alkyne-containing ester with the molecular formula C₇H₁₀O₃. Its structure features a terminal triple bond (but-2-ynoate backbone), an ethoxy ester group, and a methoxy substituent at the 4-position. This compound is primarily utilized in organic synthesis as a reactive intermediate, leveraging the triple bond’s propensity for cycloaddition or coupling reactions . Key identifiers include its InChIKey (QVGLQZSJENDCFJ-UHFFFAOYSA-N) and synonyms such as "4-Methoxy-2-butynoic acid ethyl ester" .

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

ethyl 4-methoxybut-2-ynoate

InChI

InChI=1S/C7H10O3/c1-3-10-7(8)5-4-6-9-2/h3,6H2,1-2H3

InChI Key

QVGLQZSJENDCFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CCOC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Levulinate (Ethyl 4-Oxopentanoate)

Structural Differences: Ethyl levulinate (CAS: 539-88-8) contains a ketone group at the 4-position instead of a methoxy group and lacks the triple bond present in ethyl 4-methoxybut-2-ynoate. Applications: Ethyl levulinate is widely used as a biofuel additive and green solvent due to its low toxicity and renewable sourcing . In contrast, this compound’s alkyne functionality makes it more suited for click chemistry or pharmaceutical intermediate synthesis . Synthesis: Ethyl levulinate is synthesized via esterification of levulinic acid with ethanol under acid catalysis , whereas this compound likely requires alkyne-specific pathways, such as Sonogashira coupling or propargylation of methoxy precursors.

Ethyl 4-(4-Methoxyphenyl)-4-oxobut-2-enoate (CAS: 127427-28-5)

Structural Differences: This compound replaces the alkyne with an α,β-unsaturated ketone (enone) and introduces a 4-methoxyphenyl group at the 4-position. Safety: Safety data sheets highlight hazards such as respiratory irritation upon inhalation for ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate . While similar hazards may apply to this compound, its alkyne group could pose additional risks (e.g., exothermic polymerization).

Comparative Data Table

Property This compound Ethyl Levulinate Ethyl 4-(4-Methoxyphenyl)-4-oxobut-2-enoate
CAS Number 299184-99-9 539-88-8 127427-28-5
Functional Groups Alkyne, ester, methoxy Ketone, ester Enone, ester, methoxyphenyl
Key Applications Organic synthesis intermediates Biofuels, solvents Pharmaceutical intermediates
Synthesis Method Alkyne coupling/alkylation Acid-catalyzed esterification Aldol condensation or enone formation
Safety Concerns Potential polymerization risks Low toxicity Respiratory irritation

Research Findings and Discussion

  • Reactivity: this compound’s triple bond enables unique reactivity, such as Huisgen cycloaddition (click chemistry), which is absent in saturated analogs like ethyl levulinate .
  • Stability: The alkyne group may render this compound less stable under prolonged storage compared to ethyl levulinate, necessitating inert atmospheres or stabilizers .

Q & A

Q. What controls are essential when testing this compound’s toxicity in cell-based assays?

  • Methodology : Include vehicle controls (e.g., DMSO), positive controls (known cytotoxins), and negative controls (untreated cells). Use flow cytometry to distinguish apoptosis vs. necrosis and validate results with ATP-based viability assays .

Critical Evaluation

Q. How to address discrepancies between computational predictions and experimental results for this compound’s reactivity?

  • Methodology : Re-examine computational parameters (e.g., solvation models, basis sets). Validate force fields with experimental crystallographic data. Publish negative results to refine theoretical models .

Q. What ethical and safety protocols are mandatory when handling this compound in shared lab environments?

  • Methodology : Follow GHS guidelines for labeling, storage, and disposal. Conduct risk assessments for inhalation/contact exposure. Document near-misses and update SOPs iteratively .

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